

# 2,6-dipyridin-2-ylpyridine-4-carbaldehyde CAS number and IUPAC name

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## Compound of Interest

Compound Name: 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

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An In-depth Technical Guide on **2,6-dipyridin-2-ylpyridine-4-carbaldehyde**

## Introduction

**2,6-dipyridin-2-ylpyridine-4-carbaldehyde**, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a functionalized terpyridine derivative of significant interest in coordination chemistry, materials science, and drug development.[1] Its terpyridine core acts as a robust tridentate ligand, forming stable complexes with a wide array of transition metals.[2] The aldehyde group at the 4'-position of the central pyridine ring serves as a versatile synthetic handle, allowing for a variety of post-synthetic modifications to fine-tune the electronic and steric properties of the resulting metal complexes.[2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key experimental protocols for researchers and professionals in the field.

## Compound Identification and Properties

The fundamental properties of **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
CAS Number	108295-45-0[1][2][3]
IUPAC Name	2,6-dipyridin-2-ylpyridine-4-carbaldehyde[1]
Synonym	[2,2':6',2''-terpyridine]-4'-carbaldehyde[1]
Molecular Formula	C <sub>16</sub> H <sub>11</sub> N <sub>3</sub> O[1]
Molecular Weight	261.28 g/mol [1][2]
Canonical SMILES	<chem>C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)C=O</chem> [1][2]
InChI Key	MEMKUPMTILFZQJ-UHFFFAOYSA-N[1][2]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Crystalline solid[1]
Solubility	Soluble in organic solvents like ethanol and acetonitrile; insoluble in water.[1]
Thermal Stability	Decomposes at temperatures above 200°C.[2]
pH Sensitivity	The aldehyde group is susceptible to nucleophilic attack in basic conditions (pH > 9), which can lead to the formation of hydrates or hemiacetals.[2]
Storage	Should be stored under an inert atmosphere (N <sub>2</sub> or Ar) at 2–8°C to prevent degradation of the aldehyde via air oxidation.[2]

Table 3: Spectroscopic Data

Technique	Observation
$^1\text{H}$ NMR	Pyridyl protons typically resonate in the $\delta$ 8.5–9.0 ppm range, while the aldehyde proton appears around $\delta$ 10 ppm.[2]
$^{13}\text{C}$ NMR	Provides detailed information on the carbon skeleton of the molecule.[2]
Mass Spectrometry (ESI-MS)	Confirms the molecular weight with a molecular ion peak at $m/z$ 261.28 ( $\text{M}^+$ ).[2]
X-ray Crystallography	Can be used to determine the precise three-dimensional structure, with the C=O bond length being approximately 1.21 Å.[2]

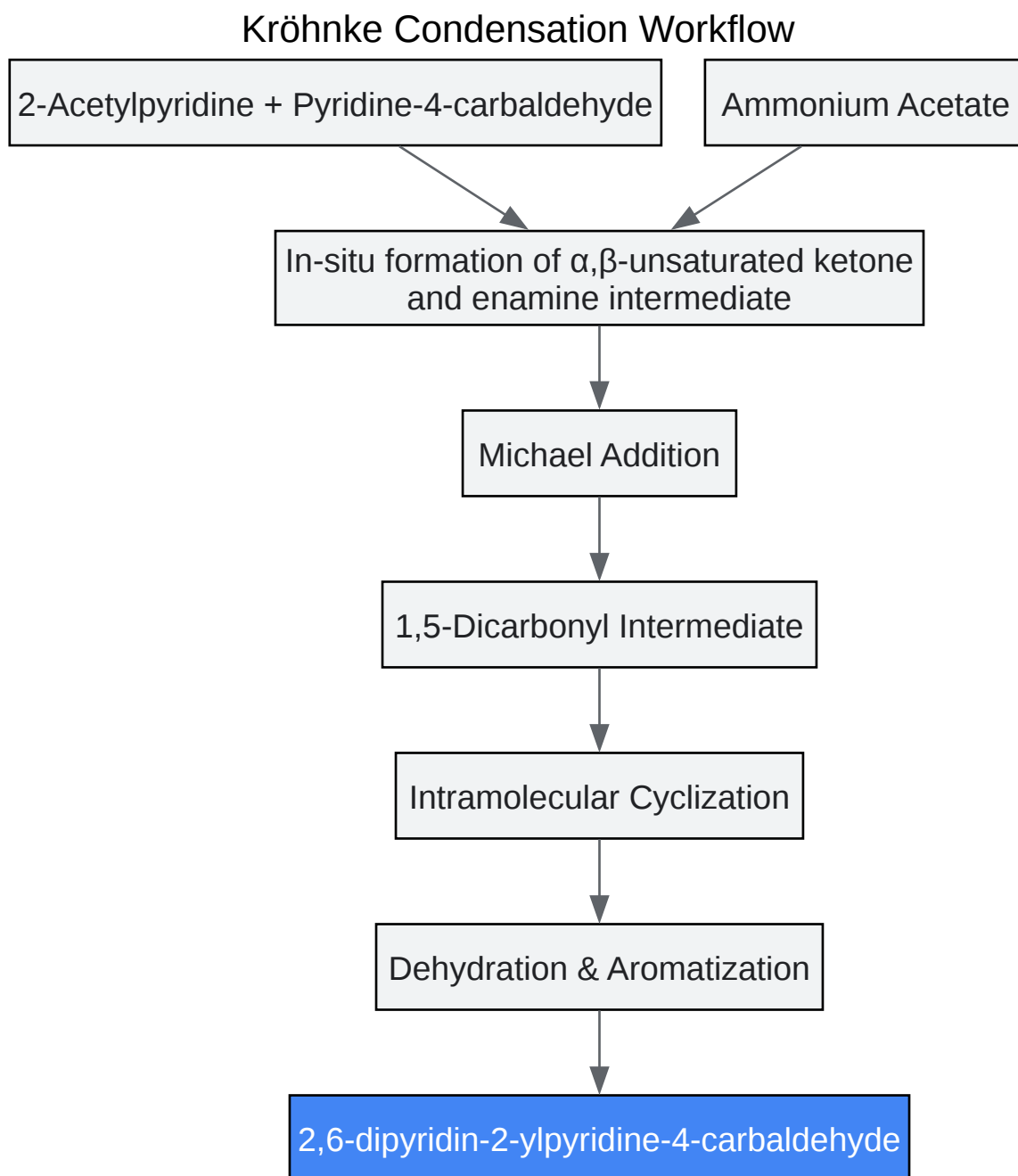
## Experimental Protocols

### Synthesis via Kröhnke Condensation

The most established method for synthesizing **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** is the Kröhnke condensation.[1][2] This multi-step process involves the formation of a terpyridine core.

Methodology:

- **Enamine Formation:** 2-Acetylpyridine reacts with a suitable ammonium source, such as ammonium acetate, to form an enamine intermediate.[2]
- **Michael Addition:** The enamine then undergoes a Michael addition to an  $\alpha,\beta$ -unsaturated ketone. This ketone is formed in situ from the condensation of another molecule of 2-acetylpyridine and pyridine-4-carbaldehyde.[2]
- **Cyclization and Aromatization:** The resulting 1,5-dicarbonyl intermediate undergoes intramolecular cyclization. The final stable terpyridine ring is formed through subsequent dehydration and aromatization, which may be facilitated by air oxidation or a chemical oxidant like manganese dioxide ( $\text{MnO}_2$ ).[2]



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Caption: Kröhnke condensation workflow for synthesis.

## Chemical Reactions of the Aldehyde Group

The aldehyde functionality allows for several key transformations, enabling the development of a wide range of derivatives.

### 1. Oxidation to Carboxylic Acid

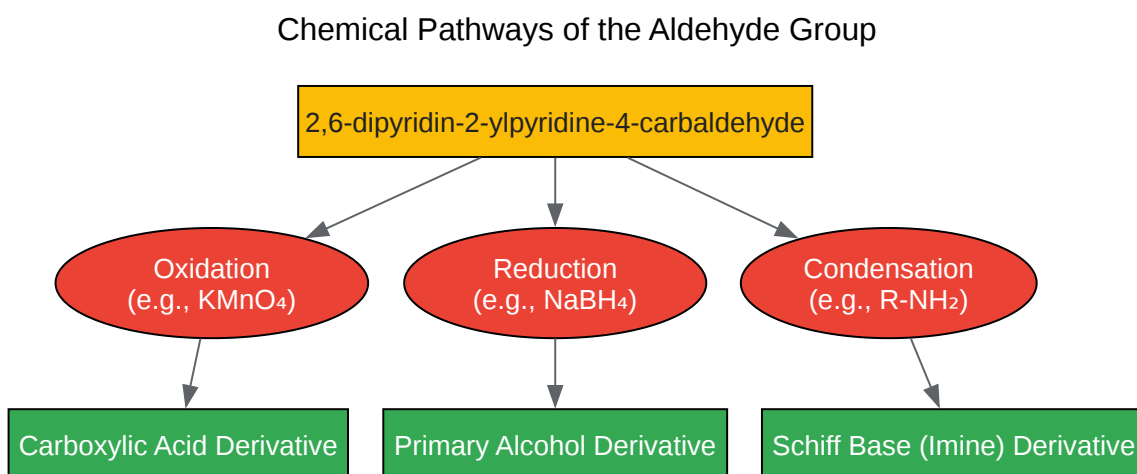
- Objective: To convert the aldehyde group to a carboxylic acid, forming [2,2':6',2''-terpyridine]-4'-carboxylic acid.[2]
- Protocol: The aldehyde can be oxidized using common oxidizing agents such as potassium permanganate ( $\text{KMnO}_4$ ) or chromium trioxide ( $\text{CrO}_3$ ).[1] The choice of oxidant and reaction conditions is crucial to ensure the chemoselective conversion of the aldehyde without affecting the pyridine rings.[2]

### 2. Reduction to Primary Alcohol

- Objective: To reduce the aldehyde group to a primary alcohol, yielding (2,6-dipyridin-2-ylpyridin-4-yl)methanol.[2]
- Protocol: The reduction is typically achieved using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).[1] The choice of reducing agent is important, especially if other reducible functional groups are present in the molecule.[2]

### 3. Condensation Reactions

- Objective: To form larger, more complex structures by reacting the aldehyde with various nucleophiles.
- Protocol: The aldehyde can react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with other nucleophiles to create a diverse range of derivatives.[2] These reactions are fundamental for building supramolecular assemblies.[2]



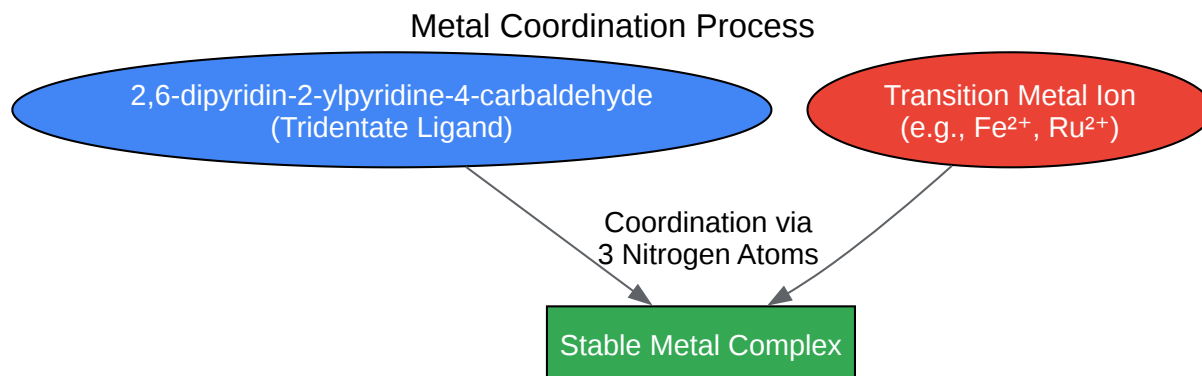
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Caption: Key reaction pathways from the aldehyde.

## Coordination Chemistry

The terpyridine core is a powerful tridentate ligand that forms stable complexes with many transition metals.<sup>[2]</sup>

- Objective: To study the metal-binding properties of the ligand.
- Protocol (UV-Vis Titration): A solution of **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** in a suitable solvent (e.g., acetonitrile) is titrated with a solution of a metal salt, such as iron(III) nitrate ( $\text{Fe}(\text{NO}_3)_3$ ). The formation of the metal complex is monitored by observing changes in the UV-Vis absorption spectrum, such as a redshift in the absorption maximum, which confirms metal binding.<sup>[2]</sup>



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Caption: Formation of a metal-terpyridine complex.

## Applications in Drug Development and Research

The unique structural and chemical properties of **2,6-dipyridin-2-ylpyridine-4-carbaldehyde** and its derivatives make them valuable in several research areas:

- **Coordination Chemistry:** Extensively used to create metal complexes with transition metals like iron, ruthenium, and platinum for various applications.[1]
- **Catalysis:** Serves as a ligand in catalytic systems, including in asymmetric synthesis where high enantioselectivity is desired.[1]
- **Biological Research:** Derivatives are being explored for their potential as anticancer agents due to their ability to interact with biological targets.[1] The pyridine scaffold is a common motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5]
- **Polymer Chemistry:** Used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers.[1]

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## References

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